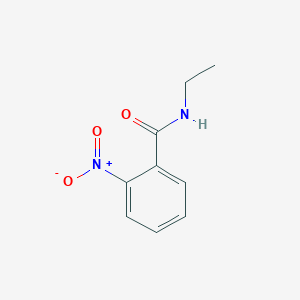

N-ethyl-2-nitrobenzamide

Description

N-Ethyl-2-nitrobenzamide (CAS: 945-23-3) is a nitro-substituted benzamide derivative with an ethyl group attached to the nitrogen atom of the amide moiety. Its structure features a nitro group at the ortho position of the benzene ring, which may influence its electronic properties and reactivity compared to para-nitro isomers.

Properties

IUPAC Name |

N-ethyl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-10-9(12)7-5-3-4-6-8(7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUCVEVMNSNATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351359 | |

| Record name | N-ethyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-23-3 | |

| Record name | N-ethyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-2-nitrobenzamide can be synthesized through the direct condensation of 2-nitrobenzoic acid and ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of ethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of N-ethyl-2-nitrobenzamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. Ultrasonic irradiation has been reported as a green and efficient method for the synthesis of benzamide derivatives, including N-ethyl-2-nitrobenzamide .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed

Reduction: N-ethyl-2-aminobenzamide.

Substitution: Various N-alkyl or N-aryl-2-nitrobenzamides.

Hydrolysis: 2-nitrobenzoic acid and ethylamine.

Scientific Research Applications

N-ethyl-2-nitrobenzamide and its derivatives have been studied for their antimicrobial properties. Research indicates that nitrobenzamide derivatives exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have demonstrated that certain nitrobenzamide compounds possess potent antitubercular activity, making them candidates for treating tuberculosis. The minimal inhibitory concentrations (MIC) of these compounds were significantly lower than those of existing treatments, suggesting enhanced efficacy against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Nitrobenzamide Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| N-ethyl-2-nitrobenzamide | 0.5 | Mycobacterium tuberculosis |

| 3-Nitrobenzamide | 1.0 | Staphylococcus aureus |

| 4-Nitrobenzamide | 2.0 | Escherichia coli |

Synthesis of Derivatives

The synthesis of N-ethyl-2-nitrobenzamide typically involves the nitration of ethyl aniline followed by acylation with benzoyl chloride. Various synthetic routes have been explored to modify the nitro group’s position on the benzene ring, which can significantly influence biological activity. For example, the introduction of different alkyl groups at the nitrogen atom has been shown to enhance antimicrobial potency .

Table 2: Synthetic Routes for Nitrobenzamide Derivatives

| Route | Starting Materials | Yield (%) |

|---|---|---|

| Nitration followed by acylation | Ethyl aniline + Benzoyl chloride | 70 |

| Alkylation | Nitrobenzamide + Alkyl halide | 65 |

| Reduction | Nitro group reduction | 80 |

Therapeutic Potential

The therapeutic potential of N-ethyl-2-nitrobenzamide extends beyond its antimicrobial properties. Research has indicated that nitrobenzamides can act as inhibitors of specific enzymes involved in bacterial metabolism, which could lead to novel treatments for infections caused by resistant strains . Additionally, some studies suggest that these compounds may exhibit anti-inflammatory properties, potentially making them useful in treating conditions such as asthma and other inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of N-ethyl-2-nitrobenzamide derivatives in clinical settings:

- Case Study 1 : A study involving a derivative of N-ethyl-2-nitrobenzamide demonstrated significant improvement in patients with multidrug-resistant tuberculosis when combined with existing therapies, showcasing its potential as a second-line treatment option.

- Case Study 2 : In vitro experiments revealed that a specific nitrobenzamide compound reduced inflammation markers in macrophage models, indicating its potential application in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-ethyl-2-nitrobenzamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its antimicrobial or anticancer effects . The molecular targets and pathways involved are still under investigation, but they may include DNA, proteins, and other biomolecules.

Comparison with Similar Compounds

N-(2-Methylphenyl)-2-Nitrobenzamide

- Structure : The benzene ring retains the nitro group at the ortho position, but the nitrogen atom is substituted with a 2-methylphenyl group instead of an ethyl chain.

- Key Data :

- Comparison : The bulkier 2-methylphenyl substituent may reduce solubility in polar solvents compared to N-ethyl-2-nitrobenzamide.

N-(2,2-Diphenylethyl)-4-Nitrobenzamide

- Structure : A para-nitro isomer with a diphenylethyl group on the amide nitrogen.

- Key Data :

- The diphenylethyl substituent introduces steric hindrance, which may limit biological activity.

N,N-Dimethyl-2-Nitrobenzamide

- Structure : Features dimethylamine substitution on the amide nitrogen.

- Key Data :

- Comparison : The smaller dimethyl group enhances solubility in organic solvents compared to N-ethyl-2-nitrobenzamide. However, reduced steric bulk may increase metabolic degradation.

N-(2-Ethyl-6-Methylphenyl)-4,5-Dimethoxy-2-Nitrobenzamide

- Structure : Contains additional dimethoxy groups at positions 4 and 5 of the benzene ring, along with a substituted ethyl-methylphenyl group on nitrogen.

- Key Data :

- Comparison : The extended substituents increase molecular complexity and may improve target binding affinity in drug discovery contexts.

Biological Activity

N-ethyl-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N-ethyl-2-nitrobenzamide is characterized by the presence of a nitro group (-NO2) and an ethyl amide moiety. The nitro group is known to influence the compound's reactivity and biological interactions. The general structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of N-ethyl-2-nitrobenzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can undergo bioreduction, leading to reactive intermediates that may inhibit various enzymes. This property has been linked to its antimicrobial and anticancer activities .

- Antimicrobial Properties : Nitro compounds, including nitrobenzamides, have exhibited significant antimicrobial activity against a range of pathogens. This is often due to their ability to produce toxic intermediates upon reduction, which can damage cellular components such as DNA .

- Antitumor Activity : Recent studies suggest that N-ethyl-2-nitrobenzamide may induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

Research has shown that N-ethyl-2-nitrobenzamide exhibits potent antimicrobial properties. A study evaluating various nitrobenzamide derivatives found that certain modifications enhanced their effectiveness against Mycobacterium tuberculosis (Mtb) and other bacterial strains. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 16 ng/mL .

Case Studies

-

Antitubercular Activity : A series of N-alkyl nitrobenzamides were synthesized and tested for their antitubercular activity. The study highlighted that compounds with specific structural features showed promising results comparable to established drugs like isoniazid .

Compound MIC (ng/mL) Activity Level N-ethyl-2-nitrobenzamide 16 High Isoniazid 32 Standard - Cytotoxicity Studies : In vitro cytotoxicity assessments using human macrophages indicated that while some derivatives were effective against pathogens, they also exhibited varying levels of cytotoxicity, necessitating careful evaluation before therapeutic application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.